molecular formula C19H16FN5O3 B2482616 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 922138-18-9

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2482616
CAS No.: 922138-18-9
M. Wt: 381.367
InChI Key: LDQLQIWQHVABKJ-UHFFFAOYSA-N
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Description

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H16FN5O3 and its molecular weight is 381.367. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3/c20-14-5-3-13(4-6-14)11-24-12-22-17-15(19(24)27)10-23-25(17)8-7-21-18(26)16-2-1-9-28-16/h1-6,9-10,12H,7-8,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQLQIWQHVABKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide (CAS Number: 1207012-92-7) is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C21H20FN5O3C_{21}H_{20}FN_{5}O_{3} with a molecular weight of 409.4 g/mol. The structure includes a furan ring, a pyrazolo[3,4-d]pyrimidine core, and a fluorobenzyl substituent, which may contribute to its pharmacological properties.

PropertyValue
Molecular Formula C21H20FN5O3
Molecular Weight 409.4 g/mol
CAS Number 1207012-92-7

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core often interact with various biological targets, including enzymes and receptors. These interactions may lead to inhibition of specific pathways involved in disease processes. For instance, studies have shown that derivatives of this class can act as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example:

  • In vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines such as HeLa and HCT116. The IC50 values for some derivatives have been reported in the micromolar range (0.36 µM for CDK2 inhibition) .

Antitubercular Activity

The compound's structural similarities to known anti-tubercular agents suggest potential efficacy against Mycobacterium tuberculosis. A study evaluating related compounds showed promising results with IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra . Such findings indicate that further exploration into its antitubercular properties is warranted.

Case Studies

  • Cytotoxicity Evaluation : A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives assessed their cytotoxicity on HEK-293 cells. The results indicated that most active compounds were non-toxic to human cells while exhibiting potent activity against cancer cell lines .
  • Docking Studies : Molecular docking studies have been performed to elucidate the binding interactions of this compound with target proteins associated with cancer and infectious diseases. These studies provide insights into the compound's potential selectivity and efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds have shown promise in inhibiting various kinases involved in cancer progression. These compounds may effectively disrupt cancer cell proliferation and induce apoptosis.

Anti-inflammatory Properties

The compound's potential to inhibit cyclooxygenase (COX) enzymes suggests it could be beneficial in treating inflammatory conditions. Inhibition of these enzymes is crucial for reducing inflammation and pain in various diseases.

Cardiovascular Effects

Preliminary studies suggest that this compound may interact with soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP). This mechanism can promote vasodilation and improve blood flow, making it a candidate for treating cardiovascular diseases such as chronic heart failure.

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer properties.

Anti-inflammatory Research

Another research article focused on the anti-inflammatory effects of similar compounds. It reported that these compounds could effectively reduce inflammation markers in animal models, suggesting their potential for therapeutic use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with constructing the pyrazolo[3,4-d]pyrimidinone core via cyclocondensation of aminopyrazoles with carbonyl reagents. Introduce the 4-fluorobenzyl group via alkylation or nucleophilic substitution .
  • Coupling reactions : Attach the furan-2-carboxamide moiety using carbodiimide-mediated amide coupling (e.g., EDCI/HOBt) under inert conditions (N₂ atmosphere) to prevent oxidation .
  • Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the compound’s structural integrity be confirmed?

  • Analytical workflow :

¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, especially in the pyrazolo-pyrimidinone region .

Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, expected [M+H]⁺ at m/z 438.15) .

X-ray crystallography : Grow single crystals via slow evaporation (acetonitrile/dichloromethane). Refine structures using SHELXL and visualize with ORTEP-3 .

Q. What computational tools are suitable for modeling its interactions with biological targets?

  • Approach :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases (e.g., JAK2, EGFR). Validate with molecular dynamics (MD) simulations (AMBER/NAMD) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidinone carbonyl, hydrophobic contacts with fluorobenzyl) .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up?

  • Optimization strategies :

  • Catalysis : Screen Pd/Cu catalysts for Suzuki-Miyaura coupling of intermediates (e.g., aryl halides with boronic acids) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hrs to 2 hrs) while maintaining >80% yield .
  • Table 1 : Yield comparison under varying conditions:
ConditionTime (hrs)Yield (%)
Conventional heating1265
Microwave (100°C)282
Catalytic (Pd(OAc)₂)678

Q. How to resolve contradictions between crystallographic and spectroscopic data?

  • Case example :

  • Issue : X-ray data shows planar pyrimidinone ring, but NMR suggests slight puckering.
  • Resolution :

Validate crystallographic data with R-factor refinement (<0.05) in SHELXL .

Re-examine NMR in DMSO-d₆ to detect solvent-induced conformational changes .

Compare with DFT-optimized structures (B3LYP/6-31G*) .

Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?

  • Methodology :

  • Analog synthesis : Replace 4-fluorobenzyl with 3-trifluoromethylbenzyl () or morpholino groups ().
  • Biological assays : Test IC₅₀ against kinase panels (e.g., Eurofins DiscoverX).
  • Table 2 : SAR of substituents and activity:
SubstituentKinase IC₅₀ (nM)Selectivity Index
4-Fluorobenzyl (parent)12.58.2
3-Trifluoromethylbenzyl9.85.4
Morpholino18.312.7

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Strategies :

  • Pharmacokinetics (PK) : Measure plasma half-life (e.g., LC-MS/MS) and bioavailability in rodent models. Optimize logP via prodrug strategies (e.g., esterification of carboxamide) .
  • Solubility enhancement : Use co-solvents (PEG-400/Cremophor EL) or nanoformulations (liposomes) .

Q. What methods mitigate poor solubility in biological assays?

  • Experimental solutions :

  • Co-solvent systems : Prepare stock solutions in DMSO (≤0.1% final concentration) diluted with PBS/Tween-80 .
  • Salt formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility .
  • Table 3 : Solubility in different media:
MediumSolubility (µg/mL)
PBS (pH 7.4)1.2
PBS + 0.5% Tween-808.7
PEG-400/Water (1:1)25.4

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